molecular formula C7H10BNO4 B1303265 2,6-Dimethoxypyridine-3-boronic acid CAS No. 221006-70-8

2,6-Dimethoxypyridine-3-boronic acid

Cat. No. B1303265
M. Wt: 182.97 g/mol
InChI Key: ADGHSWFUZUADDH-UHFFFAOYSA-N
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Description

2,6-Dimethoxypyridine-3-boronic acid is a laboratory chemical . It is used as a reactant for the preparation of benzopyranone derivatives as positive GABAA receptor modulators, pyrazine derivatives as orally active corticotropin releasing factor-1 receptor antagonists, and in the microwave-enhanced synthesis of trisubstituted pyridazines .


Molecular Structure Analysis

The molecular formula of 2,6-Dimethoxypyridine-3-boronic acid is C7H10BNO4 . The molecular weight is 182.97 .


Chemical Reactions Analysis

2,6-Dimethoxypyridine-3-boronic acid is used as a reactant in several chemical reactions. It is used in the preparation of benzopyranone derivatives as positive GABAA receptor modulators, pyrazine derivatives as orally active corticotropin releasing factor-1 receptor antagonists, and in the microwave-enhanced synthesis of trisubstituted pyridazines .


Physical And Chemical Properties Analysis

2,6-Dimethoxypyridine-3-boronic acid is a solid at 20°C . It has a melting point of 100-117°C and is soluble in methanol .

Scientific Research Applications

1. Preparation of Benzopyranone Derivatives

  • Summary of Application: 2,6-Dimethoxypyridine-3-boronic acid is used as a reactant in the preparation of benzopyranone derivatives .
  • Results or Outcomes: The benzopyranone derivatives prepared using this method act as positive GABAA receptor modulators .

2. Preparation of Pyrazine Derivatives

  • Summary of Application: This compound is used in the preparation of pyrazine derivatives .
  • Results or Outcomes: The pyrazine derivatives prepared using this method act as orally active corticotropin-releasing factor-1 receptor antagonists .

3. Microwave-Enhanced Synthesis of Trisubstituted Pyridazines

  • Summary of Application: 2,6-Dimethoxypyridine-3-boronic acid is used in the microwave-enhanced synthesis of trisubstituted pyridazines .
  • Results or Outcomes: The trisubstituted pyridazines prepared using this method could potentially have various applications in medicinal chemistry .

4. Preparation of Biaryl Derivatives

  • Summary of Application: This compound is used in the preparation of biaryl derivatives .
  • Results or Outcomes: The biaryl derivatives prepared using this method could potentially have various applications in medicinal chemistry .

5. Preparation of 3-Arylpyridines

  • Summary of Application: 2,6-Dimethoxypyridine-3-boronic acid is used in the preparation of 3-arylpyridines .
  • Results or Outcomes: The 3-arylpyridines prepared using this method could potentially have various applications in medicinal chemistry .

6. Preparation of Pyridylboronic Acid Derivatives

  • Summary of Application: This compound is used in the preparation of pyridylboronic acid derivatives .
  • Results or Outcomes: The pyridylboronic acid derivatives prepared using this method could potentially have various applications in medicinal chemistry .

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, avoid ingestion and inhalation, and to handle it in a well-ventilated area .

properties

IUPAC Name

(2,6-dimethoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO4/c1-12-6-4-3-5(8(10)11)7(9-6)13-2/h3-4,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGHSWFUZUADDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)OC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376381
Record name 2,6-Dimethoxypyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethoxypyridine-3-boronic acid

CAS RN

221006-70-8
Record name 2,6-Dimethoxypyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,6-dimethoxypyridin-3-yl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
J Lee, H Oh, J Kim, KM Park, KS Yook… - Journal of Materials …, 2014 - pubs.rsc.org
Two blue phosphorescent Ir(III) compounds with a main fluorine-free bipyridine ligand have been synthesized. These molecules have the general formula of Ir(C⁁N)2(L⁁X), where C⁁N …
Number of citations: 35 pubs.rsc.org
KM Park, K Yang, SH Moon, Y Kang - Acta Crystallographica Section …, 2020 - scripts.iucr.org
The title compounds, C21H13F2N3O (1) and C23H19N3O3 (2), have been synthesized by typical cross-coupling reactions. Both compounds have been characterized by single-crystal …
Number of citations: 2 scripts.iucr.org
C Lee, R Zaen, KM Park, KH Lee, JY Lee… - Organometallics, 2018 - ACS Publications
Blue phosphorescent Pt(II) complexes with 2,3′-bipyridine-based tetradentate C^N chelating ligands have been designed and synthesized. To investigate the effect of the substitution …
Number of citations: 45 pubs.acs.org
Y Okuda, M Nagaoka, T Yamamoto - ChemCatChem, 2020 - Wiley Online Library
The synthesis of primary, secondary, and tertiary alcohols by the 1,2‐addition of arylboronic acids or boronates to carbonyl compounds, including unactivated ketones, using novel bulky …
T Duan, TK Chang, Y Chi, JY Wang, ZN Chen… - Dalton …, 2015 - pubs.rsc.org
We have synthesized four Ir(III) metal complexes (1–4) bearing dual fluorine-free cyclometalates that are derived from 2′,6′-dimethoxy-4-t-butyl-2,3′-bipyridine (pypy)H or 2-(2,4-…
Number of citations: 42 pubs.rsc.org
C Lee, J Kim, JM Choi, JY Lee, Y Kang - Dyes and Pigments, 2017 - Elsevier
A facile, one-pot synthetic method to prepare alkoxo-functionalized homoleptic cyclometalated Ir (III) compounds with facial geometry has been developed. The reaction of Ir(COD) 2 BF …
Number of citations: 21 www.sciencedirect.com
J Kang, SC Kim, JY Lee, Y Kang - Dyes and Pigments, 2022 - Elsevier
Blue phosphorescent Pt(II) complexes comprising two C^N chelates, namely, 2,3′-bipyridine that are connected by a rigid linker, were designed and synthesized. In order to examine …
Number of citations: 3 www.sciencedirect.com

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